Cas no 142037-04-5 (2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile)

2-4-(3-Chloro-2-hydroxypropoxy)phenylacetonitrile is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical applications. Its structure features a phenylacetonitrile core functionalized with a 3-chloro-2-hydroxypropoxy group, offering reactivity at multiple sites for further derivatization. The compound is particularly valuable in the synthesis of biologically active molecules due to its ability to serve as a precursor for heterocyclic compounds and chiral building blocks. The presence of both chloro and hydroxy groups enhances its utility in nucleophilic substitution and etherification reactions. High purity and consistent quality make it suitable for research and industrial-scale processes. Proper handling is advised due to its reactive functional groups.
2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile structure
142037-04-5 structure
Product name:2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile
CAS No:142037-04-5
MF:C11H12NO2Cl
MW:225.671
MDL:MFCD26035436
CID:3733956
PubChem ID:112560476

2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, 4-(3-chloro-2-hydroxypropoxy)-, (±)-
    • 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
    • Benzeneacetonitrile, 4-(3-chloro-2-hydroxypropoxy)-
    • 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile
    • EN300-223327
    • 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
    • SFA03704
    • 142037-04-5
    • 4-(3-Chloro-2-hydroxypropoxy)-benzeneacetonitrile; (+/-)-4-(3-chloro-2-hydroxypropoxy)-benzeneacetonitrile
    • MDL: MFCD26035436
    • Inchi: InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2
    • InChI Key: FABOWIZRCDUJON-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 225.0556563Da
  • Monoisotopic Mass: 225.0556563Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.3Ų

2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-223327-0.05g
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
0.05g
$174.0 2024-06-20
Enamine
EN300-223327-0.25g
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
0.25g
$367.0 2024-06-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01037468-1g
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
1g
¥3717.0 2023-02-24
Enamine
EN300-223327-1g
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
1g
$743.0 2023-09-15
A2B Chem LLC
AV74766-50mg
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AV74766-250mg
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
250mg
$422.00 2024-04-20
Aaron
AR01AMWQ-10g
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
10g
$4413.00 2023-12-16
Aaron
AR01AMWQ-100mg
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
100mg
$379.00 2025-02-09
Aaron
AR01AMWQ-50mg
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
50mg
$265.00 2025-02-09
A2B Chem LLC
AV74766-500mg
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
142037-04-5 95%
500mg
$645.00 2024-04-20

Additional information on 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile

Recent Advances in the Study of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5)

In recent years, the compound 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.

Pharmacological studies have revealed that 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile exhibits notable activity in modulating specific biological pathways. For instance, it has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes, suggesting its utility in treating chronic inflammatory diseases. Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress, further expanding its therapeutic potential.

The mechanistic insights into how 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile interacts with cellular targets have been a focal point of recent research. Molecular docking studies and computational modeling have provided valuable information about its binding affinity and selectivity, which are crucial for designing derivatives with enhanced pharmacological profiles. These findings have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and reducing potential side effects.

In the context of drug development, the safety and toxicological profile of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile have also been investigated. Recent toxicology reports indicate that the compound has a favorable safety margin in animal models, with no significant adverse effects observed at therapeutic doses. These results are encouraging for advancing the compound into further stages of preclinical development.

Looking ahead, the potential applications of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile extend beyond its current scope. Researchers are exploring its use in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Furthermore, its role in targeting rare diseases and conditions with limited treatment options is an area of growing interest.

In conclusion, the latest research on 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. Continued investigations into its synthesis, mechanism of action, and therapeutic applications are expected to yield significant advancements, positioning this compound as a promising candidate for future drug development.

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